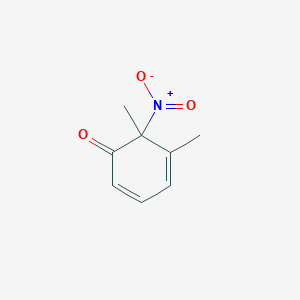
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two methyl groups and a nitro group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one typically involves nitration reactions. One common method is the nitration of o-xylene, which involves treating o-xylene with nitric acid in the presence of acetic anhydride. The product is then recrystallized from ethyl acetate or dichloromethane to obtain yellow crystals suitable for single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5,6-dimethyl-6-aminocyclohexa-2,4-dien-1-one.
Scientific Research Applications
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has a similar cyclohexadienone structure but with different substituents.
6-(2-Hydroxyanilinomethylene)-4-nitrocyclohexa-2,4-dien-1-one: Another compound with a similar core structure but different functional groups.
Uniqueness
5,6-Dimethyl-6-nitrocyclohexa-2,4-dien-1-one is unique due to the specific arrangement of its methyl and nitro groups, which confer distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
77815-17-9 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5,6-dimethyl-6-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H9NO3/c1-6-4-3-5-7(10)8(6,2)9(11)12/h3-5H,1-2H3 |
InChI Key |
KQQMQTQYFDACPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(=O)C1(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


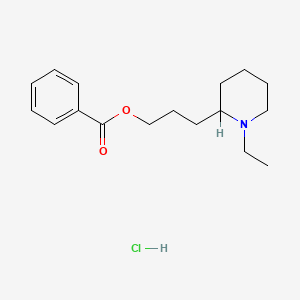
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)


![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
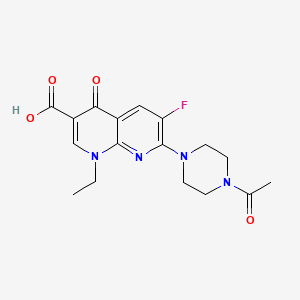
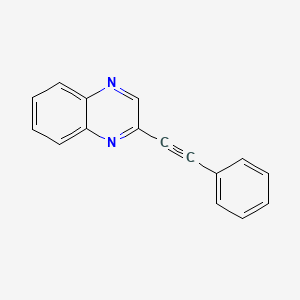
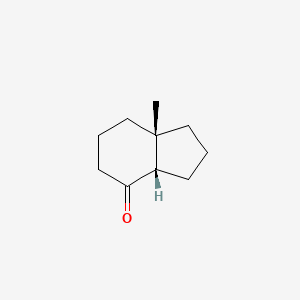

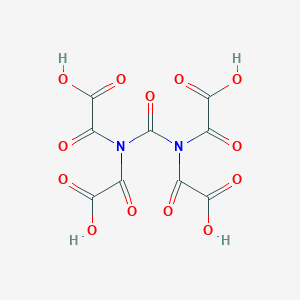
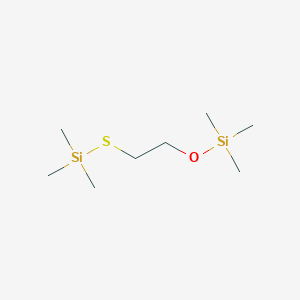
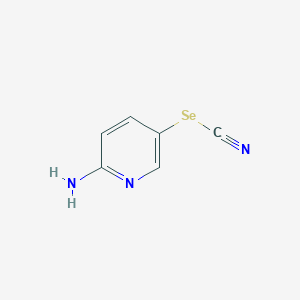
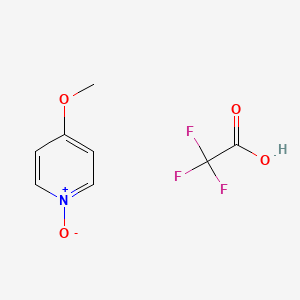
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
